N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by other names such as Bis(3-dimethylamino-1-propyl)amine and Dipropylenetriamine, N,N,N’,N’-tetramethyl- . This compound is a colorless or pale yellow liquid with a characteristic amine odor. It is soluble in water and alcohols but insoluble in common organic solvents .
Preparation Methods
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine in a nucleophilic substitution reaction to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, particularly with nickel and cobalt.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine involves its interaction with molecular targets such as nucleic acids and proteins. The compound can form complexes with nucleic acids, facilitating their delivery into cells. This property is particularly useful in gene therapy and other biomedical applications . The specific pathways involved depend on the context of its use, such as the type of nucleic acid being delivered and the target cells.
Comparison with Similar Compounds
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine can be compared with other similar compounds, such as:
- Bis(3-dimethylamino-1-propyl)amine
- Dipropylenetriamine, N,N,N’,N’-tetramethyl-
- N,N,N’,N’-Tetramethyldipropylenetriamine
- 3,3’-Iminobis(N,N-dimethylpropylamine)
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine lies in its ability to form stable complexes with nucleic acids, making it particularly valuable in gene delivery research .
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3/c1-22(2)14-8-16-24(17-9-15-23(3)4)18-20-12-7-11-19-10-5-6-13-21(19)20/h5-7,10-13H,8-9,14-18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBWYSLBDFVSAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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